molecular formula C24H18ClN5O3 B2515416 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-77-3

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2515416
CAS No.: 1031595-77-3
M. Wt: 459.89
InChI Key:
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Description

Molecular Structure Analysis

This compound is part of the triazole class, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) focused on the synthesis and computer prediction of the biological activity of related compounds. They used software to predict potential antineurotic activity, indicating these compounds could be used in treatments related to male reproductive and erectile dysfunction. The compounds were categorized as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Properties

El‐Kazak and Ibrahim (2013) synthesized a novel series of related compounds and screened them for antimicrobial activity. This suggests potential applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Antibacterial Evaluation

Gineinah (2001) synthesized a series of benzotriazines, including compounds with structural similarities, and evaluated their antibacterial activities. Some compounds exhibited good potency, indicating their potential in developing antibacterial agents (Gineinah, 2001).

Anticancer Activity

Research by Reddy et al. (2015) involved synthesizing derivatives with anticancer activity. They tested these compounds against human neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in some derivatives (Reddy et al., 2015).

Molecular Docking and Structure Analysis

Wu et al. (2022) conducted a study on a similar compound, focusing on its molecular docking with SHP2 protein and its inhibitory activity, which was found to be better than a reference compound. This highlights its potential in targeted protein inhibition (Wu et al., 2022).

H1-Antihistaminic Agents

A study by Alagarsamy et al. (2009) synthesized derivatives acting as H1-antihistaminic agents. Their in vivo testing on guinea pigs showed significant protection against bronchospasm, indicating their use in respiratory conditions (Alagarsamy et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 2-chlorobenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole-5-one and 8-chloro-1,2,3,4-tetrahydroquinazoline-5-one to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-methoxyphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole-5-one", "8-chloro-1,2,3,4-tetrahydroquinazoline-5-one" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form an intermediate.", "Step 2: The intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole-5-one in the presence of a base such as triethylamine to form a second intermediate.", "Step 3: 8-chloro-1,2,3,4-tetrahydroquinazoline-5-one is then added to the reaction mixture and the reaction is heated to form the final product, N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 4: The final product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1031595-77-3

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.89

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-17-9-6-14(7-10-17)21-22-27-24(32)18-11-8-15(12-20(18)30(22)29-28-21)23(31)26-13-16-4-2-3-5-19(16)25/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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